molecular formula C12H9F3N2O B1443881 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one CAS No. 1339721-29-7

1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B1443881
CAS RN: 1339721-29-7
M. Wt: 254.21 g/mol
InChI Key: BOPJLTKCQANWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one, often referred to as BTPT, is an organofluorine compound that has recently been gaining attention in the scientific community due to its unique properties. BTPT is a highly lipophilic and thermally stable compound that has potential applications in a variety of fields, including medicinal chemistry, material science, and biotechnology.

Scientific Research Applications

Chemical Inhibitors and Drug Interactions

1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one belongs to a class of compounds that have been studied for their potential in inhibiting specific cytochrome P450 (CYP) isoforms, which play a crucial role in the metabolism of drugs. Inhibitors of these enzymes are essential for understanding drug-drug interactions and predicting potential adverse effects when multiple drugs are coadministered. Studies have focused on the selectivity and potency of such inhibitors, highlighting their significance in pharmacokinetic research and drug development (Khojasteh et al., 2011).

Antioxidant Properties

Research on chromones, which share a structural similarity with the benzyl-pyrazolyl-trifluoroethanone framework, has pointed out their notable antioxidant properties. These compounds neutralize reactive oxygen species, potentially offering protection against cellular damage and diseases. The presence of certain functional groups, like the double bond and carbonyl group, is crucial for their radical scavenging activity. This property is significant for developing therapies targeting oxidative stress-related pathologies (Yadav et al., 2014).

Anti-inflammatory and Antibacterial Agents

Compounds with the trifluoromethylpyrazole moiety, similar in structure to 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one, have been extensively studied for their anti-inflammatory and antibacterial activities. The position of the trifluoromethyl group significantly influences their activity profile, making them subjects of interest for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur et al., 2015).

NMR Spectroscopy and Quantum Chemistry

The complex stereochemical structures of organophosphorus azoles, including pyrazoles, have been elucidated using advanced techniques such as multinuclear NMR spectroscopy combined with quantum chemistry. This research underscores the utility of 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one and similar compounds in studying the coordination chemistry of organophosphorus compounds, contributing to a deeper understanding of their chemical properties and potential applications (Larina, 2023).

properties

IUPAC Name

1-(1-benzylpyrazol-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)11(18)10-6-16-17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPJLTKCQANWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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